Alfentanil hydrochloride monohydrate

Übersicht

Beschreibung

Alfentanilhydrochlorid ist ein starkes, kurz wirkendes synthetisches Opioid-Analgetikum und Anästhetikum, das vom Fentanyl abgeleitet ist. Es wird hauptsächlich zur Einleitung und Aufrechterhaltung der Anästhesie sowie zur Schmerzbehandlung während chirurgischer Eingriffe eingesetzt. Alfentanilhydrochlorid ist bekannt für seine schnelle Wirkungseintritt und seine kurze Wirkdauer, wodurch es für Eingriffe geeignet ist, die eine schnelle und kontrollierte Schmerzbehandlung erfordern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Alfentanilhydrochlorid umfasst mehrere Schritte, beginnend mit den Vorläuferverbindungen. Ein gängiger Syntheseweg umfasst die Reaktion von 4-Anilidopiperidin mit Ethyl-4-Chloracetessigsäureester, gefolgt von Cyclisierung und anschliessenden Reaktionen zur Einführung des Tetrazolrings. Das Endprodukt wird dann in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Alfentanilhydrochlorid beinhaltet typischerweise die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln. Das Endprodukt wird strengen Qualitätskontrollmassnahmen unterzogen, um seine Sicherheit und Wirksamkeit für den medizinischen Gebrauch zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alfentanil hydrochloride involves several steps, starting from the precursor compounds. One common synthetic route includes the reaction of 4-anilidopiperidine with ethyl 4-chloroacetoacetate, followed by cyclization and subsequent reactions to introduce the tetrazole ring. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of alfentanil hydrochloride typically involves optimizing the synthetic route to maximize yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-purity reagents and solvents. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy for medical use .

Analyse Chemischer Reaktionen

Reaktionstypen

Alfentanilhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Alfentanil kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Stellen des Moleküls auftreten und zur Bildung von Analoga und Derivaten führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren zur Förderung von Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Analoga von Alfentanil, die möglicherweise unterschiedliche pharmakologische Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

- Mechanism of Action : Alfentanil acts as a mu-opioid receptor agonist, leading to analgesia and sedation. It has a rapid onset of action due to its low lipid solubility and high plasma protein binding (approximately 92%) .

- Pharmacokinetics : The drug has a short half-life (90-111 minutes) and a small volume of distribution (0.4–1 L/kg), which allows for quick recovery after administration .

Clinical Applications

-

General Anesthesia :

- Induction Agent : Alfentanil is often used as a primary anesthetic agent during the induction of anesthesia for surgeries requiring endotracheal intubation and mechanical ventilation .

- Maintenance of Anesthesia : It can be administered via continuous infusion during procedures, especially when combined with nitrous oxide/oxygen .

- Monitored Anesthesia Care (MAC) :

- Pain Management :

Dosage and Administration

- The dosage of alfentanil must be individualized based on factors such as patient age, weight, physical status, and the type of surgical procedure. Typical infusion concentrations range from 25 mcg/mL to 80 mcg/mL .

- Continuous monitoring is essential due to the risks associated with opioid use, including respiratory depression and potential for addiction or misuse .

Safety Profile

Alfentanil has been associated with several adverse effects, which are important to consider during its use:

- Common Adverse Reactions : Nausea (17%), vomiting (14%), respiratory depression (8.6%), bradycardia (5.4%), and muscle rigidity (3.1%) are among the most frequently reported side effects .

- Warnings : The use of alfentanil carries serious risks including life-threatening respiratory depression, especially when combined with other CNS depressants or in patients with pre-existing respiratory conditions .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of alfentanil:

- A study involving 1157 subjects demonstrated that alfentanil effectively provided analgesia during surgical procedures with a favorable safety profile when administered by trained professionals .

- Another trial highlighted its rapid onset and short duration of action, making it suitable for outpatient procedures where quick recovery is desired .

Comparative Analysis with Other Opioids

| Feature | Alfentanil | Fentanyl | Sufentanil |

|---|---|---|---|

| Onset of Action | Rapid | Rapid | Rapid |

| Duration of Action | Short | Moderate | Long |

| Volume of Distribution | Low (0.4–1 L/kg) | Higher (4.21 L/kg) | Moderate |

| Plasma Protein Binding | ~92% | ~80% | ~93% |

Wirkmechanismus

Alfentanil hydrochloride exerts its effects by binding to opioid receptors, primarily the mu-opioid receptors, in the central nervous system. This binding inhibits the transmission of pain signals and produces analgesia and sedation. The activation of these receptors also leads to other effects such as respiratory depression and euphoria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fentanyl: Ein starkes synthetisches Opioid mit einer längeren Wirkdauer im Vergleich zu Alfentanil.

Sufentanil: Ein Analogon von Fentanyl mit einer höheren Potenz und einer längeren Wirkdauer.

Remifentanil: Ein kurzwirkendes Opioid, das Alfentanil ähnelt, aber eine noch kürzere Wirkdauer hat.

Einzigartigkeit von Alfentanilhydrochlorid

Alfentanilhydrochlorid ist aufgrund seiner schnellen Wirkungseintritt und kurzen Wirkdauer einzigartig, wodurch es besonders nützlich für kurze chirurgische Eingriffe und Situationen ist, die eine schnelle Erholung erfordern. Seine pharmakokinetischen Eigenschaften ermöglichen eine präzise Kontrolle der Anästhesie und Analgesie, wodurch das Risiko einer längeren Sedierung und Atemdepression verringert wird .

Biologische Aktivität

Alfentanil hydrochloride monohydrate is a potent synthetic opioid analgesic, primarily used in anesthesia for its rapid onset and short duration of action. This article delves into its biological activity, mechanisms, clinical applications, and relevant research findings.

Chemical and Pharmacological Profile

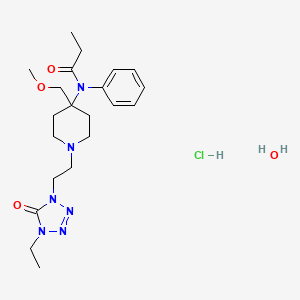

- Chemical Structure : Alfentanil is an analogue of fentanyl, with a molecular formula of and a molar mass of approximately 416.526 g/mol.

- Mechanism of Action : As an agonist at the μ-opioid receptor, alfentanil binds to these receptors in the central nervous system (CNS), leading to analgesia and sedation. The binding activates G-proteins, inhibiting adenylate cyclase and leading to decreased cAMP levels, which results in reduced neuronal excitability and neurotransmitter release .

Pharmacokinetics

- Bioavailability : Approximately 50% when administered intravenously.

- Protein Binding : About 92% bound to plasma proteins.

- Half-Life : Ranges from 90 to 111 minutes.

- Onset of Action : Rapid, typically within 1-2 minutes post-administration.

- Duration of Action : Approximately 15 minutes, making it suitable for short surgical procedures .

Clinical Applications

Alfentanil is primarily used in the following contexts:

- Anesthesia : It serves as an adjunct during surgical procedures, providing rapid pain relief.

- Sedation : Used in conjunction with other anesthetics for deep sedation during procedures like endoscopic retrograde cholangiopancreatography (ERCP) and extracorporeal membrane oxygenation (ECMO) procedures .

Comparative Effectiveness Studies

- Barker et al. Study :

- Eberl et al. Trial :

Analytical Chemistry Study

- Wang et al. Research :

Adverse Effects and Safety Profile

Alfentanil's side effects are similar to those of other opioids but may include:

- Respiratory depression, which can be severe.

- Cardiovascular effects such as bradycardia and hypotension.

- Other common adverse reactions include nausea, dizziness, and sedation .

Adverse Drug Reactions Table

| System/Organ Class | Adverse Reaction | Frequency (%) |

|---|---|---|

| Nervous System | Dizziness | 2.4 |

| Sedation | 1.5 | |

| Respiratory | Apnea | 8.6 |

| Gastrointestinal | Nausea | Variable |

| Cardiac | Bradycardia | 5.4 |

| Tachycardia | 1.0 |

Eigenschaften

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORHZJDCHLLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048927 | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69049-06-5 | |

| Record name | Alfentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.